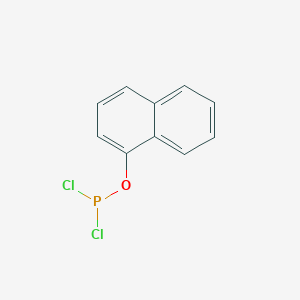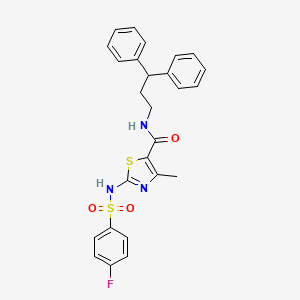
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- is a bicyclic organic compound that features a unique structure with two nitrogen atoms and two phenyl groups. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- typically involves the cycloaddition of azomethine ylides with dipolarophiles. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate can yield the desired product . The reaction conditions often include room temperature and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar cycloaddition reactions on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized nitrogen compounds, while substitution reactions can produce a range of substituted derivatives.
科学的研究の応用
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions like the Baylis-Hillman reaction.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development due to its unique structure and reactivity.
作用機序
The mechanism by which 2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- exerts its effects involves its high nucleophilicity and basicity. It can act as a nucleophilic catalyst, facilitating various organic reactions by stabilizing transition states and intermediates. Its molecular targets include electrophilic centers in organic molecules, where it can donate electron density to promote reaction progress .
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo(2.2.2)octane (DABCO): Similar in structure but lacks the phenyl groups, making it less sterically hindered and more versatile in certain reactions.
Uniqueness
2,3-Diazabicyclo(2.2.2)octane, 2,3-diphenyl- is unique due to the presence of phenyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in specific catalytic applications where steric hindrance can play a role in selectivity and reaction outcomes .
特性
CAS番号 |
63378-90-5 |
|---|---|
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC名 |
2,3-diphenyl-2,3-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H20N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20(19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChIキー |
VUQZYOFTXMLWOT-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1N(N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)






![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)




